molecular formula C24H27ClN6O3 B12969761 (E)-4-Amino-6-((4-(benzyloxy)-3-chlorophenyl)amino)pyrimidine-5-carbaldehyde O-(2-morpholinoethyl) oxime

(E)-4-Amino-6-((4-(benzyloxy)-3-chlorophenyl)amino)pyrimidine-5-carbaldehyde O-(2-morpholinoethyl) oxime

Cat. No.: B12969761
M. Wt: 483.0 g/mol
InChI Key: OZWCXTYQZRVEFW-WKULSOCRSA-N
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Description

(E)-4-Amino-6-((4-(benzyloxy)-3-chlorophenyl)amino)pyrimidine-5-carbaldehyde O-(2-morpholinoethyl) oxime is a complex organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-Amino-6-((4-(benzyloxy)-3-chlorophenyl)amino)pyrimidine-5-carbaldehyde O-(2-morpholinoethyl) oxime typically involves multiple steps, including the formation of the pyrimidine core, introduction of the amino and benzyloxy groups, and the final oxime formation. Common reagents used in these reactions include chlorinating agents, amines, and oxime-forming reagents under controlled conditions such as specific temperatures and pH levels.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-4-Amino-6-((4-(benzyloxy)-3-chlorophenyl)amino)pyrimidine-5-carbaldehyde O-(2-morpholinoethyl) oxime can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides.

    Reduction: Formation of reduced derivatives.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but often include specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, it may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

Medicinally, compounds like this are often investigated for their potential therapeutic effects, including anti-cancer, anti-inflammatory, or antimicrobial activities.

Industry

Industrially, it might be used in the development of new materials or as a precursor for other valuable chemicals.

Mechanism of Action

The mechanism of action of (E)-4-Amino-6-((4-(benzyloxy)-3-chlorophenyl)amino)pyrimidine-5-carbaldehyde O-(2-morpholinoethyl) oxime would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity and affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives with different substituents. Examples might be:

  • 4-Amino-6-(phenylamino)pyrimidine-5-carbaldehyde
  • 4-Amino-6-(4-methoxyphenylamino)pyrimidine-5-carbaldehyde

Uniqueness

The uniqueness of (E)-4-Amino-6-((4-(benzyloxy)-3-chlorophenyl)amino)pyrimidine-5-carbaldehyde O-(2-morpholinoethyl) oxime lies in its specific substituents, which can confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C24H27ClN6O3

Molecular Weight

483.0 g/mol

IUPAC Name

4-N-(3-chloro-4-phenylmethoxyphenyl)-5-[(E)-2-morpholin-4-ylethoxyiminomethyl]pyrimidine-4,6-diamine

InChI

InChI=1S/C24H27ClN6O3/c25-21-14-19(6-7-22(21)33-16-18-4-2-1-3-5-18)30-24-20(23(26)27-17-28-24)15-29-34-13-10-31-8-11-32-12-9-31/h1-7,14-15,17H,8-13,16H2,(H3,26,27,28,30)/b29-15+

InChI Key

OZWCXTYQZRVEFW-WKULSOCRSA-N

Isomeric SMILES

C1COCCN1CCO/N=C/C2=C(N=CN=C2NC3=CC(=C(C=C3)OCC4=CC=CC=C4)Cl)N

Canonical SMILES

C1COCCN1CCON=CC2=C(N=CN=C2NC3=CC(=C(C=C3)OCC4=CC=CC=C4)Cl)N

Origin of Product

United States

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